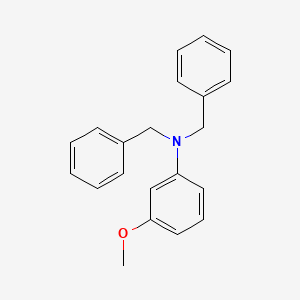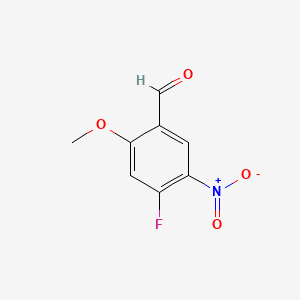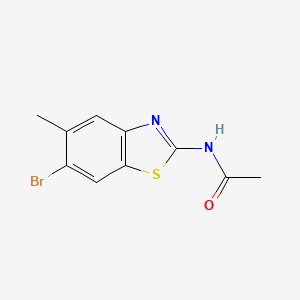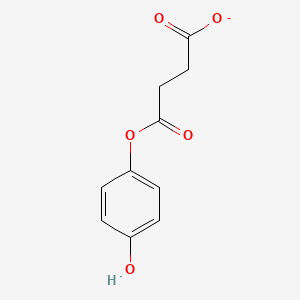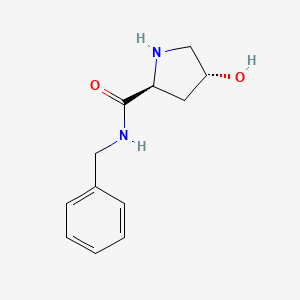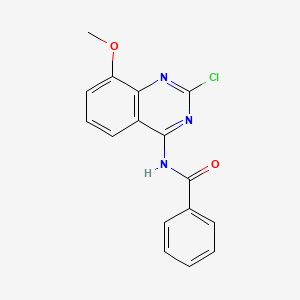
N-(2-Chloro-8-methoxyquinazolin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloro-8-methoxyquinazolin-4-yl)benzamide is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse pharmacological activities, including anti-tumor, anti-plasmodium, anti-virus, antihypertensive, and anti-convulsant properties
Vorbereitungsmethoden
The synthesis of N-(2-Chloro-8-methoxyquinazolin-4-yl)benzamide typically involves the condensation of 2-chloro-8-methoxyquinazoline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
N-(2-Chloro-8-methoxyquinazolin-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form amine derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imine or enamine derivatives.
Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-(2-Chloro-8-methoxyquinazolin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The compound may also interfere with signaling pathways that regulate cell cycle progression .
Vergleich Mit ähnlichen Verbindungen
N-(2-Chloro-8-methoxyquinazolin-4-yl)benzamide can be compared with other quinazoline derivatives such as:
Gefitinib: An anti-cancer drug that targets the epidermal growth factor receptor (EGFR).
Erlotinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Afatinib: A broader spectrum EGFR inhibitor with activity against multiple mutations.
These compounds share a similar quinazoline core structure but differ in their substituents and specific molecular targets, which contribute to their unique pharmacological profiles .
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry and drug development. Its diverse chemical reactivity and biological activities make it a valuable tool for researchers in various scientific fields.
Eigenschaften
Molekularformel |
C16H12ClN3O2 |
|---|---|
Molekulargewicht |
313.74 g/mol |
IUPAC-Name |
N-(2-chloro-8-methoxyquinazolin-4-yl)benzamide |
InChI |
InChI=1S/C16H12ClN3O2/c1-22-12-9-5-8-11-13(12)18-16(17)20-14(11)19-15(21)10-6-3-2-4-7-10/h2-9H,1H3,(H,18,19,20,21) |
InChI-Schlüssel |
KMKSLLUFPJCOGV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1N=C(N=C2NC(=O)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B14124291.png)
![3-(4-fluorophenyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide](/img/structure/B14124292.png)


![[2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14124303.png)
![N-[(Z)-[(E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-enylidene]amino]-4-fluoroaniline](/img/structure/B14124312.png)
![2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3h-pyrrolo[2,3-d]pyrimidine hydrate](/img/structure/B14124313.png)
